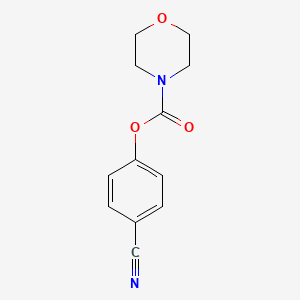![molecular formula C19H21N3O3 B5875855 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of amides and is known for its unique biochemical and physiological effects. In
作用机制
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of PARP-1 by binding to the enzyme's catalytic domain. This binding prevents the enzyme from carrying out its normal function of repairing damaged DNA. As a result, cells with damaged DNA are unable to repair themselves and undergo programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide have been extensively studied. In addition to its ability to inhibit PARP-1, 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have anti-inflammatory properties. It has also been shown to have potential applications in the treatment of ischemic brain injury.
实验室实验的优点和局限性
One of the advantages of using 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide in lab experiments is its specificity for PARP-1. This specificity allows researchers to study the effects of PARP-1 inhibition without interfering with other cellular processes. However, one limitation of using 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
未来方向
There are several future directions for research on 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of more potent PARP-1 inhibitors based on the structure of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Another area of interest is the study of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the anti-inflammatory properties of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide and their potential therapeutic applications.
合成方法
The synthesis method for 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-(1-piperidinyl)aniline in the presence of a coupling reagent. This reaction results in the formation of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a role in DNA repair and cell death. Inhibition of PARP-1 has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as stroke and neurodegenerative disorders.
属性
IUPAC Name |
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-17(6-5-7-18(14)22(24)25)19(23)20-15-8-10-16(11-9-15)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFLPEXIPQBXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)

![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)



![N'-[1-(5-ethyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5875864.png)
![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)
